FEN1-IN-1 Biochemical Potency: 11 nM IC₅₀ Positions It as Intermediate Potency with Distinct Structure-Activity Profile
FEN1-IN-1 exhibits a biochemical IC₅₀ of 11 nM against recombinant FEN1 in cell-free enzymatic assays . Relative to its closest commercial analogs, FEN1-IN-2 demonstrates higher absolute potency (IC₅₀ = 3 nM) while FEN1-IN-4 shows lower potency (IC₅₀ = 30 nM against hFEN1-336Δ) . FEN1-IN-1's 11 nM value represents a specific activity point within the N-hydroxyurea thienopyrimidinedione series, distinct from the biphenylcarboxamide scaffold of FEN1-IN-2 or the hydroxyphthalimide scaffold of FEN1-IN-4. This potency differential translates to distinct effective concentration ranges for cellular experiments.
| Evidence Dimension | Biochemical IC₅₀ against FEN1 |
|---|---|
| Target Compound Data | 11 nM (0.011 μM) |
| Comparator Or Baseline | FEN1-IN-2: 3 nM; FEN1-IN-4: 30 nM (hFEN1-336Δ); FEN1-IN-6: 10 nM |
| Quantified Difference | 3.7-fold less potent than FEN1-IN-2; 2.7-fold more potent than FEN1-IN-4 |
| Conditions | Cell-free recombinant FEN1 enzymatic assay |
Why This Matters
Potency determines the working concentration range required in cellular assays, directly affecting dosing strategy and off-target risk profile.
